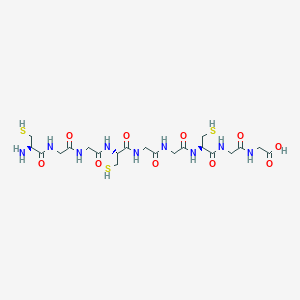
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is a complex peptide composed of multiple amino acids, specifically cysteine and glycine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure, which includes multiple cysteine residues, allows it to participate in various biochemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Reduced peptides: Formed through reduction.
Substituted peptides: Formed through nucleophilic substitution.
科学研究应用
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine has several applications in scientific research:
Biochemistry: Used to study protein folding and stability due to its ability to form disulfide bonds.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industrial: Used in the production of specialized biomaterials and as a stabilizer in various formulations.
作用机制
The mechanism of action of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways related to redox balance and signal transduction.
相似化合物的比较
Similar Compounds
L-Cystine: A dimer of cysteine, involved in similar redox reactions.
γ-L-Glutamyl-L-cysteine: A precursor to glutathione, involved in antioxidant defense.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is unique due to its repetitive structure, which allows for multiple disulfide bond formations, enhancing its stability and functionality in various applications.
属性
CAS 编号 |
918412-67-6 |
|---|---|
分子式 |
C21H35N9O10S3 |
分子量 |
669.8 g/mol |
IUPAC 名称 |
2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H35N9O10S3/c22-10(7-41)19(38)26-1-13(31)23-4-16(34)29-11(8-42)20(39)27-2-14(32)24-5-17(35)30-12(9-43)21(40)28-3-15(33)25-6-18(36)37/h10-12,41-43H,1-9,22H2,(H,23,31)(H,24,32)(H,25,33)(H,26,38)(H,27,39)(H,28,40)(H,29,34)(H,30,35)(H,36,37)/t10-,11-,12-/m0/s1 |
InChI 键 |
SAQTYCXOUWKCPW-SRVKXCTJSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)O)N)S |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
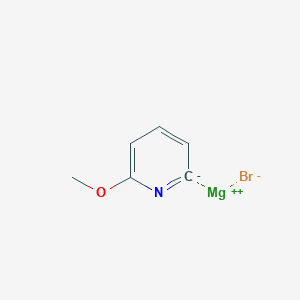
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
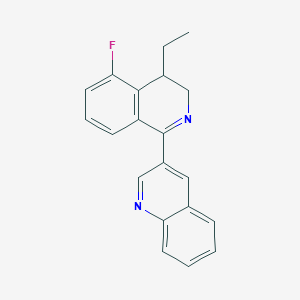
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
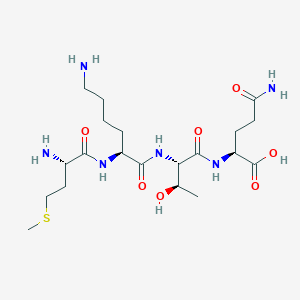
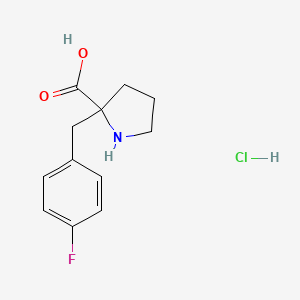
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
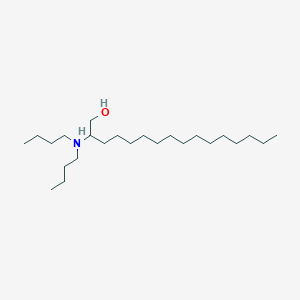
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
